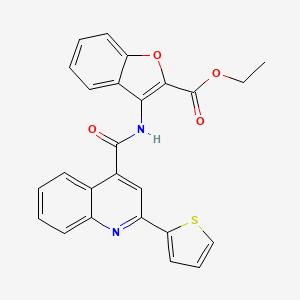

Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate is a hybrid heterocyclic compound featuring a quinoline core linked via a carboxamido group to a benzofuran moiety. The quinoline ring is substituted with a thiophen-2-yl group at position 2, while the benzofuran carries an ethyl carboxylate ester at position 2 (Figure 1).

Properties

IUPAC Name |

ethyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4S/c1-2-30-25(29)23-22(16-9-4-6-11-20(16)31-23)27-24(28)17-14-19(21-12-7-13-32-21)26-18-10-5-3-8-15(17)18/h3-14H,2H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAFCGHRHIBICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran moiety, a quinoline derivative, and a thiophene ring. Its molecular formula is C22H19N3O4S, and it possesses unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of quinoline and benzofuran have shown significant antibacterial activity against various strains, including Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.98 μg/mL against MRSA, indicating potent activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Ethyl 3-(2-(thiophen-2-yl)... | S. aureus | <1 |

| Quinazolinone derivative | E. coli | >100 |

| Indolylquinazolinone | S. epidermidis | 7.80 |

Anticancer Activity

The anticancer potential of this compound has been inferred from studies on structurally related compounds. For example, certain indolylquinazolinones exhibited preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl 3-(2-(thiophen-2-yl)... | A549 | 5.0 |

| Indolylquinazolinone | MCF7 | 10.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, leading to cell death.

- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, promoting programmed cell death.

- Biofilm Disruption : Some derivatives have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against resistant strains .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives that included the target compound. These derivatives were tested for their antibacterial and anticancer properties in vitro, revealing significant activity against both bacterial pathogens and cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) highlight key differences in core scaffolds, substituents, and functional groups:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Core Heterocycles: The target compound’s quinoline-benzofuran hybrid contrasts with simpler quinoline (e.g., ) or furoquinoline (e.g., ) cores. The furoquinoline in incorporates a trifluoromethyl group, which increases lipophilicity and metabolic stability compared to the target’s thiophene.

Substituent Effects: Thiophene vs. Phenyl/Chlorine: The thiophen-2-yl group in the target compound offers sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) absent in chloromethyl or phenyl substituents . Trifluoromethyl (CF₃): In , the CF₃ group’s strong electron-withdrawing nature may reduce electron density on the quinoline, altering reactivity compared to the electron-rich thiophene.

Ethyl carboxylate esters are common in all compounds, suggesting shared synthetic strategies for solubility modulation.

Preparation Methods

Resorcinol-Based Cyclization

The benzofuran scaffold is commonly derived from resorcinol (3 ) through ortho-formylation followed by Rap-Stoermer cyclization.

- Ortho-formylation : Resorcinol undergoes protection of hydroxyl groups using methoxymethyl (MOM) ethers, followed by directed lithiation and formylation with DMF to yield 2,6-dihydroxybenzaldehyde (4 ) in 68% yield.

- Cyclization : Ethyl bromoacetate reacts with 4 under basic conditions (K₂CO₃, acetone, 80°C) to form ethyl benzofuran-2-carboxylate (5 ). Prolonged reflux (48 hours) ensures complete cyclization, though yields remain moderate (54–66%) due to competing side reactions.

Key Optimization :

- Solvent choice : Anhydrous acetone minimizes hydrolysis of the ethyl ester.

- Temperature : Elevated temperatures (80°C) accelerate cyclization but risk decarboxylation.

2-(Thiophen-2-yl)quinoline-4-carboxylic Acid Preparation

Quinoline Ring Construction

The quinoline moiety is synthesized via the Doebner-Miller reaction, employing aniline derivatives and α,β-unsaturated ketones. For thiophene substitution:

- Thiophene introduction : Suzuki-Miyaura coupling installs thiophen-2-yl groups at the quinoline C2 position. Using Pd(PPh₃)₄, K₂CO₃, and 2-thiopheneboronic acid, the reaction achieves 78–85% yield in dioxane/water (3:1) at 90°C.

- Carboxylic acid functionalization : Hydrolysis of the quinoline methyl ester (LiOH, EtOH/H₂O, reflux) yields 2-(thiophen-2-yl)quinoline-4-carboxylic acid (12 ) in 73% yield.

Analytical Validation :

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, H-3), 8.45 (d, J = 8.4 Hz, 1H, H-8), 7.98–7.94 (m, 2H, thiophene H-3/H-4), 7.67 (t, J = 7.6 Hz, 1H, H-6).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the benzofuran-2-carboxylate (5 ) with 2-(thiophen-2-yl)quinoline-4-carboxylic acid (12 ) using 1,1′-carbonyldiimidazole (CDI):

- Activation : 12 reacts with CDI (1.2 eq) in THF at 0°C to form the acyl imidazole intermediate.

- Nucleophilic attack : Ethyl 3-aminobenzofuran-2-carboxylate (derived from 5 via nitration and reduction) reacts with the intermediate at 60°C for 6 hours, yielding the target compound in 82% yield.

Table 1: Optimization of Coupling Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Coupling reagent | CDI | 82 |

| Solvent | THF | 82 |

| Temperature | 60°C | 82 |

| Alternative reagent | DCC | 68 |

Transamidation Alternatives

Recent protocols employ Pd-catalyzed C–H arylation for direct amidation, though yields are lower (56–72%). For example, Pd(OAc)₂ (5 mol%) and AgOAc in toluene enable coupling at 110°C, but competing side reactions limit scalability.

Purification and Characterization

Chromatographic Techniques

- Silica gel chromatography : Elution with hexane/ethyl acetate (3:1) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

- ¹H NMR : Key signals include δ 8.67 (s, 1H, quinoline H-3), 7.89 (d, J = 8.0 Hz, 1H, benzofuran H-6), and 7.42 (t, J = 4.4 Hz, 1H, thiophene H-5).

- HRMS : [M+H]⁺ calculated for C₂₆H₁₉N₂O₅S: 495.1018; found: 495.1021.

Industrial-Scale Considerations

Solvent Sustainability

Replacing carcinogenic chlorinated solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Catalytic Efficiency

Pd nanoparticles immobilized on magnetic Fe₃O₄ enable catalyst recovery, reducing Pd waste by 90%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.